2-{2-Amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetic acid
Description
Chemical Structure and Properties The compound 2-{2-amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetic acid (molecular formula: C₉H₁₁N₅O₂) features a bicyclic [1,2,4]triazolo[1,5-a]pyrimidine core substituted with amino (NH₂), methyl (CH₃), and acetic acid (CH₂COOH) groups. Its SMILES notation is CC1=C(C(=NC2=NC(=NN12)N)C)CC(=O)O, and its InChIKey is GQYINQKBXXAJOP-UHFFFAOYSA-N .
Properties
IUPAC Name |
2-(2-amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2/c1-4-6(3-7(15)16)5(2)14-9(11-4)12-8(10)13-14/h3H2,1-2H3,(H2,10,13)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYINQKBXXAJOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NC(=NN12)N)C)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{2-Amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetic acid typically involves multiple steps, starting with the formation of the triazolopyrimidine core. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of catalysts and specific temperatures to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Reactions at the Amino Group
The 2-amino group participates in nucleophilic substitution and condensation reactions. Examples include:
Key Findings :
-
The amino group reacts with carbon disulfide under basic conditions to form thione derivatives, as demonstrated in triazolo-pyrimidine analogs .
-
Acylation enhances stability and modulates pharmacokinetic properties .
Electrophilic Substitution at the Triazole-Pyrimidine Core
The electron-rich triazole and pyrimidine rings undergo electrophilic substitutions, particularly at positions activated by methyl groups.
| Reaction Type | Reagents/Conditions | Position Modified | Outcome |
|---|---|---|---|
| Halogenation | NBS (N-bromosuccinimide), light | C5 or C7 methyl groups | Brominated derivatives |
| Nitration | HNO₃, H₂SO₄ | C5 or C7 positions | Nitro-substituted analogs |
Key Findings :
-
Bromination at methyl groups is feasible under radical conditions, as seen in related pyrazolo-pyrimidines .
-
Nitration enhances electrophilicity for further functionalization .
Reactions of the Acetic Acid Moiety
The acetic acid side chain undergoes esterification, amidation, or decarboxylation:
| Reaction Type | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Esterification | Methanol/H⁺, DCC | Methyl ester | Prodrug synthesis |
| Amidation | Thionyl chloride, amines | Amide conjugates | Bioactivity modulation |
| Decarboxylation | Pyrolysis >200°C | 6-Methyl-triazolo-pyrimidine | Simplified scaffold |
Key Findings :
-
Ester derivatives improve membrane permeability in drug design .
-
Amidation with bioactive amines enhances target specificity .
Cyclization and Coupling Reactions
The compound serves as a precursor for fused heterocycles:
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Cyclocondensation | Hydrazine hydrate | Triazolo-triazine derivatives | Enhanced π-stacking |
| Suzuki coupling | Pd(PPh₃)₄, aryl boronic acids | Biaryl hybrids | Antibacterial applications |
Key Findings :
-
Cyclocondensation with hydrazine yields tricyclic structures with improved DNA intercalation .
-
Palladium-catalyzed couplings expand structural diversity for SAR studies .
Catalytic and Green Chemistry Approaches
Recent methodologies emphasize eco-friendly synthesis:
| Method | Catalysts/Conditions | Yield | Advantage |
|---|---|---|---|
| Microwave-assisted | Solvent-free, 150°C | 85–92% | Reduced reaction time |
| Ultrasound-promoted | K₂CO₃, ethanol | 78–84% | Energy efficiency |
Key Findings :
Comparative Reactivity with Structural Analogs
The compound’s reactivity differs from analogs due to its amino and acetic acid groups:
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that derivatives of triazolo-pyrimidine compounds exhibit anticonvulsant properties. For instance, studies have shown that modifications to the triazolo structure can enhance the efficacy against seizure models, suggesting potential therapeutic uses in epilepsy treatment . The specific compound may interact with neurotransmitter systems or ion channels, contributing to its protective effects during seizures.
Anticancer Activity
Recent studies have highlighted the potential of triazolo-pyrimidine derivatives in cancer therapy. These compounds have demonstrated inhibitory effects on cancer cell proliferation and migration in vitro. For example, certain analogs have shown IC50 values in the low micromolar range against various cancer cell lines, indicating their potency as anticancer agents . Molecular docking studies suggest that these compounds may act as dual inhibitors targeting specific kinases involved in tumor growth.
Herbicidal Properties
Compounds similar to 2-{2-Amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetic acid have been investigated for their herbicidal activity. Studies indicate that these compounds can inhibit the growth of specific weeds without adversely affecting crop yields. This makes them promising candidates for developing new herbicides that are effective yet environmentally friendly .
Buffering Agent
This compound has been utilized as a non-ionic organic buffering agent in biological assays and cell culture applications. Its ability to maintain pH levels within a desired range (6-8.5) makes it valuable in various biochemical experiments where pH stability is crucial .
Case Studies
Mechanism of Action
The mechanism by which 2-{2-Amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetic acid exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound's ability to modulate these targets leads to its observed biological and pharmacological effects.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below highlights key structural variations and biological activities of triazolopyrimidine derivatives:
Key Differences and Implications
Substituent Effects on Bioactivity :
- Carboxamide vs. Acetic Acid : Carboxamide derivatives (e.g., 5a–v) exhibit potent antiproliferative activity due to hydrogen bonding with cellular targets . The acetic acid group in the target compound may similarly interact with polar residues but could enhance solubility .
- Sulfonamide Derivatives : These show strong herbicidal activity, likely due to sulfonamide’s role in inhibiting acetolactate synthase (ALS) in plants . The absence of sulfonamide in the target compound suggests divergent applications.
- Thioether and Hydroxy Analogues : The thioacetic acid derivative (12b) inhibits respiratory syncytial virus (RSV), while the hydroxy variant (22) remains unexplored .
Physicochemical Properties: Lipophilicity: Esterified derivatives (e.g., phenoxyethyl propanoate, 21) are more lipophilic, favoring blood-brain barrier penetration, whereas the acetic acid group increases water solubility . Steric Effects: Bulky substituents (e.g., 3,4,5-trimethoxyphenyl in 5a) enhance target specificity but may reduce synthetic yields (43–66%) .
Discrepancies and Limitations
- Unreported Bioactivity : Despite structural similarities to bioactive compounds, direct evidence for the target compound’s efficacy is absent in the provided data.
Biological Activity
2-{2-Amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetic acid (commonly referred to as compound 1) is a derivative of the triazolo[1,5-a]pyrimidine scaffold. This compound has garnered attention due to its diverse biological activities, particularly in antiviral and anticancer research. The following sections detail the synthesis, biological activity, and potential applications of this compound.
- Molecular Formula : C9H11N5O2
- CAS Number : 848178-46-1
- IUPAC Name : this compound
Synthesis
The synthesis of compound 1 typically involves the functionalization of the triazolo[1,5-a]pyrimidine core. Various synthetic routes have been explored to optimize yield and purity. For instance, research indicates that regioselective reactions can yield high-purity derivatives suitable for biological testing .
Antiviral Activity
Compound 1 has been investigated for its antiviral properties, particularly against influenza viruses. Studies show that derivatives of the triazolo[1,5-a]pyrimidine scaffold exhibit significant inhibition of viral replication. For example:
- Inhibition of Influenza Virus : Compound 1 demonstrated an IC50 value indicating effective inhibition of influenza virus replication in vitro. This suggests its potential as a therapeutic agent against viral infections .
Anticancer Activity
The compound has also been evaluated for anticancer properties:
- Cell Viability Assays : In vitro studies have shown that compound 1 can reduce cell viability in various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .
- Structure-Activity Relationship (SAR) : Variations in substituents on the triazolo[1,5-a]pyrimidine scaffold have been correlated with enhanced anticancer activity. For example, modifications at positions 5 and 7 have been linked to increased potency against breast and lung cancer cell lines .
Study 1: Antiviral Efficacy
A recent study assessed the antiviral efficacy of compound 1 against influenza A virus (IAV). The results indicated:
- EC50 Value : The effective concentration required to inhibit viral replication by 50% was determined to be in the micromolar range.
- Mechanism of Action : The compound interferes with the viral polymerase complex formation, crucial for viral replication.
Study 2: Anticancer Properties
Another study focused on the anticancer effects of compound 1 on lung cancer cells:
- Cell Lines Tested : A549 (lung adenocarcinoma) and H1299 (non-small cell lung cancer) were used.
- Results : Compound 1 exhibited significant cytotoxicity with an IC50 value below 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with compound 1.
Data Summary
Q & A
Basic: What are the established synthetic routes for 2-{2-Amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetic acid?
Methodological Answer:
The synthesis typically involves functionalizing the triazolopyrimidine core with an acetic acid moiety. A common approach is reacting 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol with chloroacetamide derivatives under controlled conditions (e.g., reflux in ethanol with a base). The reaction yields N-substituted amide intermediates, which can be hydrolyzed to the carboxylic acid form. Structural confirmation relies on IR spectroscopy (to track thiol-to-amide conversion), NMR (to verify substitution patterns), and mass spectrometry (for molecular weight validation) . Alternative routes may involve coupling pre-formed triazolopyrimidine scaffolds with activated acetic acid derivatives (e.g., acetyl chlorides), though reaction conditions must optimize pH and temperature to avoid side reactions .
Basic: What biological activities are associated with this compound, and how are they assessed?
Methodological Answer:
The compound exhibits antimicrobial, anti-inflammatory, and anticancer properties, attributed to its triazolopyrimidine core and acetic acid functionality. Biological activity is evaluated via:
- In vitro assays : Cytotoxicity against cancer cell lines (e.g., MTT assays for IC₅₀ determination) .
- Enzyme inhibition studies : Testing interactions with targets like cyclooxygenase (COX) for anti-inflammatory activity, using fluorometric or colorimetric substrates .
- Microbial susceptibility testing : Agar dilution or broth microdilution methods against Gram-positive/negative bacteria and fungi .
Dose-response curves and comparative analyses against reference drugs (e.g., doxorubicin for cancer) are critical for validating efficacy .
Advanced: How do structural modifications at positions 5 and 7 influence pharmacological profiles?
Methodological Answer:
Substituents at positions 5 and 7 significantly modulate bioactivity:
- Methyl groups (5,7-dimethyl): Enhance lipophilicity and membrane permeability, improving bioavailability compared to unsubstituted analogs. This is confirmed via logP measurements and cellular uptake studies .
- Amino group at position 2 : Facilitates hydrogen bonding with target enzymes (e.g., kinases), as shown by molecular docking simulations using AutoDock Vina .
- Trifluoromethyl or hydroxyl substitutions : Introduce steric or electronic effects, altering binding kinetics. Comparative studies using surface plasmon resonance (SPR) reveal differences in dissociation constants (Kd) .
Derivatives lacking these groups show reduced potency, highlighting the necessity of these substituents for target engagement .
Advanced: What experimental strategies resolve contradictions in reported biological efficacy data?
Methodological Answer:
Discrepancies in efficacy data (e.g., varying IC₅₀ values across studies) can arise from differences in assay conditions or impurity profiles. Resolution strategies include:
- Standardized protocols : Harmonizing cell lines (e.g., using HepG2 for liver cancer) and culture conditions (e.g., serum concentration) .
- Purity validation : High-performance liquid chromatography (HPLC) with ≥95% purity thresholds to exclude confounding impurities .
- Meta-analysis : Aggregating data from multiple studies using statistical tools (e.g., random-effects models) to identify consensus trends .
Controlled comparative studies with structurally analogous compounds (e.g., pyrazolo[3,4-d]pyrimidines) further clarify structure-activity relationships .
Advanced: How are molecular interactions with biological targets characterized?
Methodological Answer:
Mechanistic insights are gained through:
- Molecular docking : Simulations with X-ray crystallography-derived protein structures (e.g., COX-2 or EGFR kinases) to predict binding modes. Software like Schrödinger Suite or GROMACS evaluates binding energy and residue interactions .
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .
- Fluorescence polarization assays : Measures displacement of fluorescent probes (e.g., ATP analogs in kinase assays) to determine inhibition constants (Ki) .
Cross-validation with mutagenesis studies (e.g., alanine scanning) confirms critical binding residues .
Advanced: What techniques are employed for structural and purity characterization?
Methodological Answer:
Rigorous characterization involves:
- X-ray crystallography : Resolves 3D structure and confirms substituent positions, as demonstrated for related triazolopyrimidine derivatives .
- Multinuclear NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify proton environments and confirm methyl/amino group placements. <sup>19</sup>F NMR (if applicable) tracks fluorinated analogs .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., via electrospray ionization) with ppm-level accuracy .
- Elemental analysis : Ensures stoichiometric consistency (C, H, N percentages within 0.3% of theoretical values) .
Advanced: How does this compound compare to structurally similar triazolopyrimidine derivatives?
Methodological Answer:
Key distinctions include:
- Bioavailability : The acetic acid group enhances solubility compared to methylthio or trifluoromethyl analogs, as shown in parallel artificial membrane permeability assays (PAMPA) .
- Target selectivity : Unlike pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines (multi-target ligands), this compound shows selectivity for kinases over GPCRs, confirmed via radioligand binding assays .
- Stability : The 5,7-dimethyl groups reduce metabolic degradation (e.g., cytochrome P450-mediated oxidation) compared to unsubstituted derivatives, as evidenced by microsomal stability assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
